molecular formula C11H16BF3N2O2 B12516399 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B12516399
M. Wt: 276.07 g/mol
InChI Key: STGHPEJUTOEUOQ-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a complex organic compound that features a unique combination of boron, fluorine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a boronic ester. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The boron moiety can be oxidized to form boronic acids.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The trifluoroethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the boron moiety yields boronic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets. The boron moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The trifluoroethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole: Lacks the trifluoroethyl group, resulting in different reactivity and applications.

    1-(2,2,2-Trifluoroethyl)-1H-pyrazole: Lacks the boron moiety, limiting its use in boron-specific reactions.

Uniqueness

The combination of boron, fluorine, and pyrazole in 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole provides unique chemical properties that are not found in similar compounds. This uniqueness makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H16BF3N2O2

Molecular Weight

276.07 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole

InChI

InChI=1S/C11H16BF3N2O2/c1-9(2)10(3,4)19-12(18-9)8-5-6-17(16-8)7-11(13,14)15/h5-6H,7H2,1-4H3

InChI Key

STGHPEJUTOEUOQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)CC(F)(F)F

Origin of Product

United States

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